Intrinsic Monolayer Curvature vs. POPC
In a head-to-head alchemical simulation study, POPE demonstrated a significantly more negative intrinsic monolayer curvature compared to POPC. The difference in their spontaneous curvatures (ΔJ₀) was determined to be -0.018 ± 0.001 Å⁻¹ [1]. This indicates that POPE's molecular geometry drives it to form curved, non-lamellar structures, whereas POPC prefers a flat bilayer configuration.
| Evidence Dimension | Difference in Intrinsic Monolayer Curvature (ΔJ₀) |
|---|---|
| Target Compound Data | J₀ is more negative than POPC |
| Comparator Or Baseline | POPC (J₀ baseline, less negative) |
| Quantified Difference | ΔJ₀ = -0.018 ± 0.001 Å⁻¹ |
| Conditions | Alchemical simulation using thermodynamic integration on planar, inverse hexagonal (HII), cubic (QII), and vesicle topologies. |
Why This Matters
This quantifiable difference in intrinsic curvature is critical for applications where membrane topology is key, such as in membrane fusion studies or designing lipid nanoparticles with non-lamellar phases; substituting POPC for POPE would fail to induce the required negative curvature stress.
- [1] Beaven, A. H., et al. (2021). Curvature Energetics Determined by Alchemical Simulation on Four Topologically Distinct Lipid Phases. The Journal of Physical Chemistry B, 125(7), 1815–1824. View Source
